![molecular formula C22H24N4O2 B2404875 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide CAS No. 1286718-99-7](/img/structure/B2404875.png)
2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide
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Overview
Description
2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazole derivatives and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide has been found to have a range of potential applications in scientific research. It has been studied as a potential inhibitor of various enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). It has also been investigated for its potential anticancer activity and as a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
Mechanism of Action
The exact mechanism of action of 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins. For example, it has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins and other inflammatory mediators. It has also been found to inhibit the activity of HDAC, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory activity, as well as potential anticancer activity. It has also been found to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide in lab experiments is its potential to inhibit the activity of certain enzymes and proteins. This makes it a useful tool for studying the role of these enzymes and proteins in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide. One area of research could be to further investigate its potential as an inhibitor of COX-2 and HDAC, as well as other enzymes and proteins. Another area of research could be to explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies could be conducted to assess its potential toxicity and to develop safer and more effective derivatives.
Synthesis Methods
The synthesis of 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide involves the reaction of 3-morpholino-4-phenyl-1H-pyrazole-5-carboxylic acid with m-toluidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is then purified by column chromatography or recrystallization.
properties
IUPAC Name |
N-(3-methylphenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-17-6-5-9-19(14-17)23-21(27)16-26-15-20(18-7-3-2-4-8-18)22(24-26)25-10-12-28-13-11-25/h2-9,14-15H,10-13,16H2,1H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMXVDNCASQSIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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